molecular formula C10H5ClFNO B8583490 7-chloro-6-fluoroquinoline-2-carbaldehyde CAS No. 165111-34-2

7-chloro-6-fluoroquinoline-2-carbaldehyde

Cat. No.: B8583490
CAS No.: 165111-34-2
M. Wt: 209.60 g/mol
InChI Key: AQYFLYVSNVPCPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring . The reaction conditions often require refluxing the reactants in a suitable solvent, such as DMF, under controlled temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Scientific Research Applications

Chemistry: 7-chloro-6-fluoroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives are explored for their potential as catalysts, ligands, and building blocks in organic synthesis .

Biology: The compound is studied for its potential antibacterial and antifungal activities. It serves as a lead compound in the development of new antimicrobial agents .

Medicine: Research into this compound includes its potential use in developing drugs for treating bacterial infections and other diseases .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .

Comparison with Similar Compounds

  • 6-fluoroquinoline-2-carbaldehyde
  • 7-fluoroquinoline-6-carbaldehyde
  • 8-fluoroquinoline-4-carbaldehyde

Comparison: 7-chloro-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential biological activity compared to other fluoroquinoline derivatives . The specific positioning of these substituents also influences the compound’s chemical properties and interactions with biological targets .

Properties

CAS No.

165111-34-2

Molecular Formula

C10H5ClFNO

Molecular Weight

209.60 g/mol

IUPAC Name

7-chloro-6-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5ClFNO/c11-8-4-10-6(3-9(8)12)1-2-7(5-14)13-10/h1-5H

InChI Key

AQYFLYVSNVPCPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)Cl)C=O

Origin of Product

United States

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